REACTION_SMILES
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[CH:18]([Cl:19])([Cl:20])[Cl:21].[Cl:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([OH:17])[cH:11][c:12](=[O:16])[o:13][c:14]2[cH:15]1.[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:11]1[c:10]([OH:17])[c:9]2[cH:8][cH:7][c:6]([Cl:5])[cH:15][c:14]2[o:13][c:12]1=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(O)c2ccc(Cl)cc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=c1oc2cc(Cl)ccc2c(O)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |